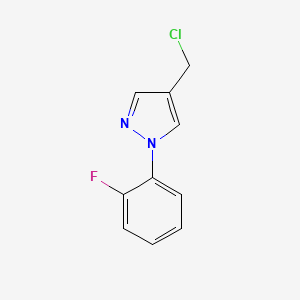

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVYSAQBXOWKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650839 | |

| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-72-1 | |

| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The title compound, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, is a highly valuable bifunctional synthetic intermediate. The fluorinated phenyl ring offers metabolic stability and can modulate pharmacokinetic properties, while the reactive chloromethyl group at the C4 position serves as a versatile handle for introducing a wide array of functionalities through nucleophilic substitution. This guide provides a comprehensive, field-proven methodology for the synthesis of this key building block, emphasizing the strategic rationale behind the chosen pathway and procedural steps.

Retrosynthetic Analysis and Strategic Approach

A robust and efficient is best achieved through a multi-step sequence starting from readily available precursors. The most logical and widely adopted strategy involves the initial construction of a key intermediate, 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , followed by a two-step functional group transformation.

The formation of the pyrazole-4-carbaldehyde core is elegantly accomplished using the Vilsmeier-Haack reaction.[4][5][6] This powerful method allows for the simultaneous cyclization and formylation of a hydrazone precursor, providing direct access to the desired aldehyde in a single, efficient operation.[7][8] Subsequent reduction of the aldehyde to the corresponding primary alcohol, followed by chlorination, yields the target molecule. This pathway is favored for its high yields, regioselectivity, and operational simplicity.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below, proceeding from the hydrazone precursor to the final chloromethylated pyrazole.

Caption: Synthetic pathway for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole.

Part 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

This crucial step employs the Vilsmeier-Haack reaction, a cornerstone of heterocyclic synthesis for introducing formyl groups onto electron-rich rings.[5][6] In this application, the reaction is used to cyclize an appropriate hydrazone precursor, formed from 2-fluorophenylhydrazine and a suitable ketone, directly into the 4-formylated pyrazole. This convergent approach is highly efficient.[7][8]

Experimental Protocol

-

Preparation of the Vilsmeier Reagent: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (Argon or Nitrogen), place anhydrous N,N-Dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a viscous, white chloroiminium salt indicates the generation of the Vilsmeier reagent.[6] Stir the mixture at 0 °C for an additional 30 minutes.

-

Hydrazone Cyclization and Formylation: Prepare a solution of the appropriate hydrazone precursor, for example, (E)-1-(1-ethoxyethylidene)-2-(2-fluorophenyl)hydrazine (1.0 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 70-80 °C and maintain for 4-6 hours.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an eluent such as ethyl acetate/hexane to afford 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a pure solid.[8]

Part 2: Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

This part involves a two-step functional group transformation of the aldehyde synthesized in Part 1.

Step 2.1: Reduction to (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol

The aldehyde is selectively reduced to the corresponding primary alcohol using a mild hydride reducing agent.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15-20 minutes. The addition is exothermic and may cause bubbling.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting aldehyde.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol , which is often pure enough for the next step.

Step 2.2: Chlorination to 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

The final step is the conversion of the primary alcohol to the target chloromethyl compound using a standard chlorinating agent.

Experimental Protocol

-

Reaction Setup: Dissolve the crude (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1.0 eq.) from the previous step in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere. Cool the solution to 0 °C.

-

Chlorination: Add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the cooled solution. A small amount of DMF can be added to catalyze the reaction.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and water to decompose excess thionyl chloride. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole .[8]

Summary of Key Synthesis Parameters

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| Part 1 | Hydrazone Precursor | POCl₃, DMF | 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 85-95%[8] |

| Part 2.1 | Pyrazole-4-carbaldehyde | NaBH₄, Methanol | (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol | >95% (crude) |

| Part 2.2 | Pyrazol-4-yl)methanol | SOCl₂, DCM | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | 90-98%[8] |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ScienceDirect. [Link]

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Foreword: The Strategic Value of a Functionalized Pyrazole Core

The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic introduction of specific substituents onto this privileged scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable, yet sparsely documented, derivative: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole .

The introduction of a 2-fluorophenyl group at the N1 position can enhance metabolic stability and modulate binding interactions through potential hydrogen bonding and altered electronic properties. More critically, the 4-chloromethyl group serves as a highly reactive and versatile synthetic handle. It transforms the pyrazole core from a static scaffold into a dynamic building block, enabling covalent linkage to target proteins or facile elaboration into more complex molecular architectures through nucleophilic substitution.[4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, offering a roadmap for its effective utilization in research and drug discovery.

Part 1: Synthesis Pathway and Mechanistic Rationale

The synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is most logically achieved through a multi-step sequence starting from the construction of the core pyrazole ring, followed by functionalization at the C4 position. The Vilsmeier-Haack reaction is a robust and widely-used method for introducing a formyl group onto electron-rich heterocycles like pyrazole, which can then be readily converted to the desired chloromethyl moiety.[5][6][7]

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole This foundational step involves the classical Knorr pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[8]

-

To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Causality Insight: The acid catalyst is crucial for activating the carbonyl equivalent and facilitating the initial hydrazone formation, which is the rate-determining step for the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Step 2: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde The Vilsmeier-Haack reaction is employed for regioselective formylation at the electron-rich C4 position of the pyrazole.[5][9]

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the reagent mixture at 0°C.

-

Allow the reaction to warm to room temperature, then heat to 70-80°C for 3-5 hours.

-

Cool the reaction in an ice bath and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with sodium hydroxide until pH > 9. The product typically precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Causality Insight: The pyrazole ring is a π-excessive system, making the C4 position highly susceptible to electrophilic aromatic substitution.[1] The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a potent electrophile that attacks this position to form an intermediate, which upon aqueous workup, hydrolyzes to the aldehyde.

Step 3: Synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol

-

Suspend 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol at 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the alcohol, which is often pure enough for the next step.

Step 4: Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole This final step converts the primary alcohol into the reactive chloromethyl group.

-

Dissolve the (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto ice-water and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the target compound.

Self-Validation & Trustworthiness: Each step includes a purification process (extraction, precipitation, or chromatography) and should be monitored by TLC or LC-MS to ensure complete conversion and purity of the intermediate before proceeding. This modular approach ensures the final product's integrity.

Part 2: Physicochemical and Spectroscopic Characterization

While specific experimental data is not widely published, the following properties are predicted based on analogous structures found in the literature.[10][11][12]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₈ClFN₂ | Based on structure |

| Molecular Weight | 210.64 g/mol | Based on structure |

| Appearance | White to off-white solid or oil | Typical for similar pyrazole derivatives[10][11] |

| Melting Point | 75-85 °C | Introduction of chloro- and fluoro- groups often results in crystalline solids in this range. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, DMF. Poorly soluble in water. | The heterocyclic and aromatic nature suggests solubility in common organic solvents.[4] |

Spectroscopic Data Interpretation (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ~8.05 | s | 1H | H-5 (pyrazole) | The proton at C5 is typically downfield due to the anisotropic effect of the adjacent nitrogen and aromatic ring. |

| ~7.70 | s | 1H | H-3 (pyrazole) | The proton at C3 is also a singlet in the aromatic region of the pyrazole ring. |

| 7.55 - 7.65 | m | 1H | Ar-H | Aromatic proton on the 2-fluorophenyl ring. |

| 7.30 - 7.45 | m | 2H | Ar-H | Aromatic protons on the 2-fluorophenyl ring. |

| 7.15 - 7.25 | m | 1H | Ar-H | Aromatic proton on the 2-fluorophenyl ring. |

| ~4.60 | s | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine and pyrazole ring are expected to be a sharp singlet, significantly downfield due to the electronegativity of the chlorine atom.[10] |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

|---|---|---|

| ~160 (d, J ≈ 250 Hz) | C-F (Ar) | The carbon directly attached to fluorine shows a characteristic large coupling constant. |

| ~142.0 | C-5 (pyrazole) | Aromatic carbon of the pyrazole ring. |

| ~138.5 | C-3 (pyrazole) | Aromatic carbon of the pyrazole ring. |

| ~130-132 (m) | Ar-C | Aromatic carbons of the fluorophenyl ring. |

| ~128 (d, J ≈ 8 Hz) | Ar-C | Aromatic carbon ortho to the C-F bond. |

| ~124 (d, J ≈ 3 Hz) | Ar-C | Aromatic carbon para to the C-F bond. |

| ~118.0 | C-4 (pyrazole) | The carbon bearing the chloromethyl group. |

| ~116 (d, J ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the C-F bond. |

| ~38.0 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated for C₁₀H₉ClFN₂⁺: 211.04. Expected to be the base peak.

-

Isotope Pattern: A characteristic M+2 peak at ~213.04 with an intensity of approximately one-third of the M peak, confirming the presence of a single chlorine atom.

-

Key Fragmentation: Loss of the chloromethyl group (-CH₂Cl) would be a probable fragmentation pathway.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3120-3150 | C-H stretch (pyrazole ring) |

| 3050-3100 | C-H stretch (aromatic) |

| 1580-1610 | C=N, C=C stretch (ring systems) |

| ~1250 | C-F stretch |

| 750-800 | C-Cl stretch |

Part 3: Chemical Reactivity and Synthetic Utility

The primary site of reactivity for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is the chloromethyl group, which functions as an excellent electrophile for Sₙ2 reactions.[4] This allows for the facile introduction of a wide range of nucleophiles, making it a valuable intermediate for library synthesis.

Key Transformation Pathways

Caption: Key nucleophilic substitution reactions.

Expertise & Experience Insight: When performing substitutions with amine or thiol nucleophiles, the use of a non-nucleophilic base like triethylamine or potassium carbonate is recommended to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive nucleophiles or to improve reaction rates, conversion of the chloromethyl group to the more reactive iodomethyl analogue can be achieved in situ using sodium iodide (Finkelstein reaction).

Part 4: Potential Applications in Drug Development

The structural motifs present in 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole suggest several promising avenues for application in medicinal chemistry.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 1-(2-fluorophenyl)pyrazole scaffold can be elaborated using the chloromethyl handle to introduce side chains that target solvent-exposed regions or form key hydrogen bonds, potentially leading to potent and selective inhibitors.[13]

-

Anticancer Agents: Pyrazole derivatives have demonstrated broad anticancer activity.[8] The chloromethyl group allows this compound to act as a building block for creating conjugates with other pharmacophores or as an alkylating agent to covalently modify biological targets, a strategy used in some chemotherapeutics.

-

Antimicrobial Agents: The pyrazole nucleus is present in various antimicrobial and antifungal agents.[2] The lipophilicity imparted by the fluorophenyl group combined with the reactive handle could be exploited to develop new agents that disrupt microbial membranes or inhibit essential enzymes.

Part 5: Safety and Handling

As a reactive alkylating agent, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole should be handled with care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Assumed to be a skin and eye irritant and potentially toxic upon inhalation or ingestion due to its nature as a reactive electrophile. Avoid direct contact.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, oxidizing agents). The chloromethyl group can be susceptible to hydrolysis.[4]

References

- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). Google Scholar.

- 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride. (n.d.). Benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- New Synthesis of Fluorinated Pyrazoles. (2010).

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Google Scholar.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Google Scholar.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] Its derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The compound 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a key synthetic intermediate, offering a reactive "handle" for the elaboration of more complex molecular architectures. The precise structural elucidation and purity assessment of such intermediates are paramount to the success of a synthetic campaign and the ultimate biological activity of the final compounds.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to not only present the expected data but also to provide the underlying scientific reasoning for the interpretation of the spectra, empowering researchers to confidently analyze this and related molecules.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole that will influence its spectroscopic signature are:

-

The five-membered aromatic pyrazole ring.

-

The electron-withdrawing 2-fluorophenyl substituent on one of the pyrazole nitrogens.

-

The reactive chloromethyl group at the 4-position of the pyrazole ring.

Below is a diagram of the molecular structure with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.

-

Standard Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazole ring, the fluorine atom, and the chlorine atom.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H5 | ~7.8 - 8.0 | s | 1H | The proton at the 5-position of the pyrazole ring is typically downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen atom. |

| H3 | ~7.6 - 7.8 | s | 1H | The proton at the 3-position is also in the aromatic region of the pyrazole ring. |

| Aromatic Protons (Fluorophenyl) | ~7.2 - 7.6 | m | 4H | The four protons on the 2-fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. |

| -CH₂Cl | ~4.6 - 4.8 | s | 2H | The methylene protons are adjacent to an electron-withdrawing chlorine atom and the pyrazole ring, causing a downfield shift. |

Causality in Chemical Shifts:

-

Pyrazole Protons (H3 and H5): These protons are part of an aromatic system and are deshielded. Their singlets indicate no adjacent protons.

-

2-Fluorophenyl Protons: The fluorine atom has a significant electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This, combined with J-coupling to other protons and the fluorine atom, will result in a complex, overlapping multiplet.

-

Chloromethyl Protons (-CH₂Cl): The high electronegativity of the chlorine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield compared to a standard alkyl group.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Standard Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 128 to 1024 scans are common.

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum is detailed in the table below. Chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C5 | ~140 - 142 | Aromatic carbon in the pyrazole ring adjacent to a nitrogen atom. |

| C3 | ~130 - 132 | Aromatic carbon in the pyrazole ring. |

| C1' | ~135 - 137 | Aromatic carbon of the fluorophenyl ring attached to the pyrazole nitrogen. |

| C2' | ~158 - 162 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to the highly electronegative fluorine atom, showing a large one-bond coupling constant. |

| C3', C4', C5', C6' | ~115 - 130 | Aromatic carbons of the fluorophenyl ring. The signals may show smaller C-F couplings. |

| C4 | ~110 - 115 | Aromatic carbon in the pyrazole ring substituted with the chloromethyl group. |

| -CH₂Cl | ~40 - 45 | Aliphatic carbon bonded to an electronegative chlorine atom. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

The molecular formula of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is C₁₀H₈ClFN₂. The monoisotopic mass is approximately 210.04 g/mol .[7]

Expected Observations:

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 211.05.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for all chlorine-containing fragments. The [M+H]⁺ peak will have a corresponding [M+2+H]⁺ peak at m/z 213.05 with an intensity of about one-third of the base peak.

Predicted Fragmentation Pathway:

A likely fragmentation pathway involves the loss of the chloromethyl group.

Caption: Predicted fragmentation of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in ESI-MS.

| m/z | Proposed Fragment |

| 211.05 | [M+H]⁺ |

| 175.06 | Loss of a chlorine radical |

| 161.06 | Loss of a chloromethyl radical |

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the most convenient method.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The key functional groups in 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3200 | C-H stretch | Aromatic C-H (pyrazole and phenyl) |

| 2900 - 3000 | C-H stretch | Aliphatic C-H (-CH₂Cl) |

| 1500 - 1600 | C=C and C=N stretch | Aromatic rings (pyrazole and phenyl) |

| 1200 - 1300 | C-F stretch | Aryl-F |

| 650 - 800 | C-Cl stretch | Alkyl-Cl |

Conclusion

The spectroscopic characterization of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole relies on the synergistic use of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. While direct experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles and data from related pyrazole derivatives allows for a confident prediction and interpretation of its spectral data.[8][9][10] This guide provides the foundational knowledge and practical insights for researchers to perform and interpret these essential analytical techniques, ensuring the structural integrity and purity of this valuable synthetic intermediate.

References

-

ChemBK. 4-(CHLOROMETHYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE - Physico-chemical Properties. Available from: [Link]

-

Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available from: [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

PMC - PubMed Central. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]

-

PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore ionization source selection, predict fragmentation pathways using tandem mass spectrometry (MS/MS), and detail validated experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of high-quality, reliable, and interpretable mass spectrometry data for this specific analyte.

Introduction: The Analytical Imperative

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a substituted pyrazole, a class of compounds widely utilized as scaffolds in drug discovery. The precise characterization of such molecules is a cornerstone of the development process, ensuring purity, identity, and stability. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This guide provides an in-depth analysis of the mass spectrometric behavior of this specific molecule. We will dissect the key structural features—the pyrazole core, the reactive chloromethyl group, and the fluorophenyl substituent—and explain how they dictate the analytical strategy. The core objective is to equip the analyst with the rationale to not only acquire data but to interpret it with a high degree of confidence.

Foundational Analysis: Molecular Structure and Isotopic Considerations

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential.

-

Molecular Formula: C₁₀H₈ClFN₂

-

Monoisotopic Mass: 210.0360 u

-

Average Mass: 210.64 g/mol

A critical feature of this molecule is the presence of a chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[3] This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M:M+2).[3][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and any chlorine-containing fragments.[3]

Strategic Approach: Ionization Method Selection

The choice of ionization technique is arguably the most critical parameter in developing a robust MS method. It dictates the nature of the initially formed ion and, consequently, the subsequent fragmentation. For 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, the primary candidates are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The "Soft" Approach for LC-MS

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][6] This is highly advantageous for obtaining a clear molecular weight confirmation. Given the pyrazole ring's nitrogen atoms, which are basic sites, this compound is an excellent candidate for positive-ion ESI.

Causality for Choosing ESI:

-

Preservation of the Molecular Ion: ESI minimizes initial fragmentation, ensuring the molecular weight is readily identified.[5]

-

LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS), which is the preferred method for analyzing moderately polar, non-volatile small molecules common in drug development.[1]

-

Structural Elucidation via MS/MS: The stable [M+H]⁺ precursor ion generated by ESI is ideal for subsequent fragmentation by Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), allowing for controlled structural analysis.[7][8][9]

Electron Ionization (EI): The "Hard" Approach for GC-MS

Electron Ionization is a "hard" ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] It bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and often complex fragmentation.[11][12]

Considerations for EI:

-

Volatility and Thermal Stability: The viability of GC-MS depends on the analyte's ability to be volatilized without degradation. The chloromethyl group can be thermally labile, potentially leading to on-column or in-source degradation, which would complicate spectral interpretation.

-

Reproducible Fragmentation: EI spectra are highly reproducible and are excellent for library matching.[12] The fragmentation patterns provide a detailed molecular "fingerprint."[13]

-

Molecular Ion Observation: Due to the high energy involved, the molecular ion peak (M⁺˙) may be weak or entirely absent in EI spectra, making molecular weight determination challenging.[12]

Verdict: For initial characterization and routine analysis in a drug development setting, an LC-ESI-MS/MS approach is superior due to its soft ionization, which preserves the molecular ion for definitive mass confirmation and controlled fragmentation experiments.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While nominal mass instruments provide integer mass-to-charge ratios, high-resolution mass spectrometers (like Orbitrap or TOF analyzers) measure m/z to several decimal places.[14] This high mass accuracy allows for the determination of the elemental formula of an ion.[15][16] It is a self-validating step that provides ultimate confidence in the identity of the precursor ion before fragmentation analysis.[17][18]

| Parameter | Theoretical Value for [C₁₀H₈³⁵ClFN₂ + H]⁺ |

| Elemental Formula | C₁₀H₉³⁵ClFN₂ |

| Exact Mass (m/z) | 211.0436 |

| Required Mass Accuracy | < 5 ppm |

Table 1: Theoretical exact mass for the protonated molecule. A measurement within 5 ppm (parts per million) of this value confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the key to structural elucidation. It involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 211) and its fragmentation through Collision-Induced Dissociation (CID).[7][9][19] The resulting product ions reveal the molecule's connectivity.

Predicted Fragmentation Pathway of [M+H]⁺

The fragmentation of the protonated 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is predicted to follow logical pathways driven by the stability of the resulting fragments and the loss of small, neutral molecules. The chloromethyl group represents a labile site prone to cleavage.

Primary Fragmentation Events:

-

Loss of HCl (Neutral Loss of 36 Da): A likely initial step involves the rearrangement and elimination of hydrogen chloride to form a stable carbocation. This is a common fragmentation pathway for chloromethylated compounds.

-

Cleavage of the C-Cl Bond: Direct cleavage of the C-Cl bond could lead to the formation of a carbon-centered radical cation, though the loss of a neutral HCl molecule is often more favorable.

-

Fragmentation of the Pyrazole Ring: Subsequent fragmentation may involve the characteristic cleavage of the pyrazole ring, often leading to the expulsion of HCN or N₂.[20]

The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted CID fragmentation pathway for protonated 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole.

Interpreting the Key Fragments

-

m/z 211.04 ([M+H]⁺): The protonated precursor ion. The presence of its M+2 isotope at m/z 213.04 in a ~3:1 ratio is the first validation checkpoint.

-

m/z 175.07: This prominent fragment corresponds to the loss of HCl. Its isotopic signature should lack the characteristic chlorine pattern, confirming the neutral loss.

-

m/z 148.06: Subsequent loss of hydrogen cyanide (HCN) from the pyrazole ring is a common fragmentation for this heterocyclic system.[20]

-

m/z 121.05: Further fragmentation, potentially involving another loss of HCN or rearrangement, could lead to smaller, stable fluorophenyl-containing fragments.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a self-validating protocol for the analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The formic acid is crucial for promoting protonation in positive-ion ESI mode.

LC-MS/MS System Configuration

The following table outlines a robust starting point for method development. Optimization may be required based on specific instrumentation.

| Parameter | Recommended Setting | Rationale / Expertise Note |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times, crucial in drug development.[21] |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening and initial analysis. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | As justified in Section 3.1. |

| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient spray and ionization. |

| Source Temp. | 150 °C | Balances efficient desolvation with minimizing thermal degradation. |

| Desolvation Gas | Nitrogen, ~600 L/hr | Assists in droplet evaporation. |

| Mass Analyzer | Q-TOF or Orbitrap for HRMS; Triple Quadrupole for quantitation. | Q-TOF/Orbitrap for structural confirmation[22]; QqQ for sensitive quantification.[1] |

| MS Scan Range | m/z 50 - 500 | Covers the precursor ion and expected fragments. |

| MS/MS Collision Energy | Ramp 10-40 eV | Ramping collision energy allows for the observation of a full range of fragments. |

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis.

Data Analysis and Validation Workflow

This workflow ensures the trustworthiness of the generated data.

Caption: A logical workflow for the confident structural confirmation of the analyte.

Conclusion

The mass spectrometric analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is most effectively and reliably achieved using a high-resolution LC-ESI-MS/MS methodology. This approach provides unambiguous confirmation of the molecular weight and elemental composition while allowing for controlled fragmentation to elucidate its structure. Key diagnostic markers for this compound include the 3:1 isotopic pattern of the precursor ion at m/z 211/213 and the characteristic neutral loss of HCl to yield a fragment at m/z 175. By following the structured analytical and data validation workflows presented in this guide, researchers can generate high-quality, defensible data essential for advancing chemical research and drug development programs.

References

- Collision-induced dissociation. (n.d.). Grokipedia.

- Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

- Xue, Y. J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.

- Collision-induced dissociation. (2024). In Wikipedia.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. (2025). BenchChem.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH).

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology.

- Collision-induced dissociation. (n.d.). Taylor & Francis Online.

- LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts.

- Dissociation Technique Technology Overview. (n.d.). Thermo Fisher Scientific.

- Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.

- Bak, D. (n.d.). Isotope patterns for -Cl and -Br. University of Calgary.

- Basic Principles of LC/MS Methods. (n.d.). BioAgilytix.

- LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.

- Introduction to Mass Spectrometry. (n.d.). University of Colorado Boulder.

- Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube.

- Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. (2012). Analytical Chemistry.

- Pluskal, T., Uehara, T., & Yanagida, M. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry, 84(10), 4396-4403.

- Electrospray ionization. (2024). In Wikipedia.

- Electron Ionization for GC–MS. (n.d.). LCGC International.

- LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.

- Electron Ionization. (n.d.). Creative Proteomics.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Banik, D. & Koner, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. longdom.org [longdom.org]

- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. bioagilytix.com [bioagilytix.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3] The target molecule, 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, is a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the reactive chloromethyl group at the 4-position of the pyrazole ring allows for facile derivatization, enabling the exploration of a broad chemical space in drug discovery programs. The 1-(2-fluorophenyl) substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will delineate the primary synthetic strategies for obtaining this key intermediate, focusing on the selection of appropriate starting materials and the critical parameters of each synthetic step.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole reveals two principal pathways, primarily differing in the stage at which the pyrazole core is functionalized.

Sources

The Ascendancy of Fluorinated Pyrazoles: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: The Strategic Advantage of Fluorine in Pyrazole Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery.[1][2] This is due to fluorine's unique properties: its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.[1][2] When integrated into the versatile pyrazole scaffold—a five-membered heterocycle with a proven track record in medicinal chemistry—the resulting fluorinated pyrazole derivatives exhibit a remarkable spectrum of biological activities.[3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents, supported by detailed experimental protocols and mechanistic insights.

Anticancer Activity: Targeting the Engines of Malignancy

Fluorinated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

One of the primary mechanisms by which fluorinated pyrazoles exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6][7] Several fluorinated pyrazole derivatives have been identified as potent inhibitors of VEGFR-2, effectively cutting off the tumor's blood supply.[8][9] Docking studies have revealed that these compounds can bind to the ATP-binding site of VEGFR-2, preventing its activation.[6][8] The pyrazole core often forms critical hydrogen bonds with the hinge region of the kinase, while fluorinated substituents can enhance binding affinity and selectivity.[5][8]

-

Tubulin Polymerization Inhibition: Microtubules are dynamic protein filaments essential for cell division. Disrupting their dynamics is a clinically validated anticancer strategy. Certain 3-amino-5-phenylpyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[10][11][12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

The following diagram illustrates the signaling pathway of VEGFR-2 and the inhibitory action of a fluorinated pyrazole derivative.

Caption: VEGFR-2 signaling pathway and its inhibition by a fluorinated pyrazole derivative.

Quantitative Analysis of Anticancer Activity

The anticancer potency of fluorinated pyrazole derivatives is typically quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrano[2,3-c]pyrazole derivatives | HEPG2 (Liver) | 0.31 - 0.71 | [13] |

| Pyrazolo[3,4-d]pyrimidine derivative | HEPG2 (Liver) | 0.22 (VEGFR-2) | [8] |

| 3-Amino-5-phenylpyrazole derivative | MCF-7 (Breast) | 0.038 | [10] |

| Pyrazole-pyrazoline derivative | CFPAC-1 (Pancreatic) | 61.7 | [2] |

| Pyrazole carbohydrazide derivative | B16F10 (Skin) | 6.75 | [14] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16]

Workflow for SRB Assay

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Detailed Steps:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrazole derivatives and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases. Fluorinated pyrazole derivatives, most notably celecoxib, have demonstrated potent anti-inflammatory effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[17]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory action of many fluorinated pyrazoles is attributed to their ability to selectively inhibit the COX-2 enzyme.[17] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[15] The trifluoromethyl group on the pyrazole ring of celecoxib and its analogues is crucial for this selective inhibition, as it allows the molecule to fit into a side pocket of the COX-2 active site that is absent in the COX-1 isoform.[18] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[15]

COX-2 Inhibition Pathway

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[12][19]

Detailed Steps:

-

Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the fluorinated pyrazole derivative or a vehicle control orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][21]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Fluorinated pyrazoles have demonstrated significant activity against a range of bacteria and fungi.[3][22][23]

Mechanism of Action: Disrupting Essential Microbial Processes

-

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and repair.[24] Some pyrazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[14][20][25] The pyrazole scaffold can interact with the active site of the GyrB subunit, which is responsible for ATP hydrolysis.[24]

-

Succinate Dehydrogenase Inhibition (SDHI): In fungi, succinate dehydrogenase (also known as complex II) is a key enzyme in both the citric acid cycle and the electron transport chain. Pyrazole-4-carboxamides are a major class of fungicides that act as SDHIs.[26][27] The difluoromethyl or trifluoromethyl group at the C3 position of the pyrazole ring is often crucial for high antifungal activity.[26]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8][28]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-clubbed dihydropyrimidinones | S. aureus (MRSA) | 6.25 | [23] |

| Pyrazole-clubbed dihydropyrimidinones | C. albicans | 50 | [3] |

| Pyrazolylthiazoles | S. aureus | 200 | [22] |

The antifungal activity is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits fungal growth by 50%.

| Compound Class | Fungus | EC50 (µg/mL) | Reference |

| Pyrazole-thiazole carboxamide | R. cerealis | 5.11 | [24] |

| Isoxazolol pyrazole carboxylate | R. solani | 0.37 | [5][26] |

| Pyrazole-4-carboxamide | R. solani | 0.046 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[8][28]

Detailed Steps:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the fluorinated pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agrochemical Applications: Protecting Crops with Precision

Fluorinated pyrazoles are also vital in the agrochemical industry, particularly as fungicides and herbicides.[26][27]

Structure-Activity Relationships in Fungicides

For pyrazole-4-carboxamide SDHI fungicides, the structure-activity relationship (SAR) is well-defined:

-

C3 Position of Pyrazole Ring: Substitution with a difluoromethyl or trifluoromethyl group is generally essential for high activity.[26]

-

N1 Position of Pyrazole Ring: A methyl group is commonly found at this position.

-

Amide Linker: This is a critical component for activity.[26]

-

Aryl Group on Carboxamide Nitrogen: Modifications to this group influence the antifungal spectrum and potency.[26] Introducing thioether or ether moieties has led to the development of highly effective SDHIs.[27]

Synthesis of Fluorinated Pyrazole Derivatives: Building the Core Scaffold

A common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[28]

General Synthesis of a Celecoxib Analogue

The synthesis of a celecoxib analogue typically involves the following key steps:

-

Condensation: Reaction of a trifluoro-1,3-diketone with a substituted phenylhydrazine hydrochloride in a suitable solvent like ethanol.[28]

-

Cyclization: The resulting hydrazone undergoes cyclization upon heating to form the pyrazole ring.

Synthetic Scheme for a Celecoxib Analogue

Caption: General synthetic route for a celecoxib analogue.

Conclusion and Future Perspectives

Fluorinated pyrazole derivatives represent a highly versatile and potent class of biologically active compounds with wide-ranging applications in medicine and agriculture. Their success stems from the synergistic combination of the pharmacologically privileged pyrazole scaffold and the unique physicochemical properties of fluorine. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents and agrochemicals. Future research should focus on elucidating the mechanisms of action for their anticancer and antibacterial effects in greater detail, as well as exploring novel applications for these remarkable compounds.

References

-

Abdelgawad, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

-

Cui, Z., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

-

Hao, Z., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. [Link]

-

Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

-

Hassan, G. S., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry, 25(11), 2949-2958. [Link]

-

Kappe, C. O. (2009). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 14(11), 4560-4578. [Link]

-

Kudo, N., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1644-1651. [Link]

-

Kumar, A., & Sharma, S. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Synthesis. [Link]

-

Mureșan, S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. International Journal of Molecular Sciences, 24(13), 10808. [Link]

-

N/A. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science. [Link]

-

Noolvi, M. N., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute. [Link]

-

Reddy, G. O., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

-

Abdelgawad, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7. [Link]

-

University of Mississippi. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

Xu, Q., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

University of Mississippi. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7709. [Link]

-

Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. [Link]

-

Graphviz. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

Al-Warhi, T., et al. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 28(21), 7410. [Link]

-

El-Sayed, N. N. E., et al. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. International Journal of Molecular Sciences, 14(8), 15994-16006. [Link]

-

Al-Issa, S. A. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5556. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. [Link]

-

Onishi, T., et al. (2006). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 3034-3037. [Link]

-

Wang, D., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Scientific Reports, 10(1), 2568. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Chen, Y., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 19(6), 7846-7863. [Link]

-

Wikipedia. (2023). DOT (graph description language). Wikipedia. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

N/A. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

-

N/A. (2025). Representation and visualization of chemical reaction using graph theory. ResearchGate. [Link]

-